Acid Fuchsin calcium salt
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Overview
Description
Acid Fuchsin calcium salt is a useful research compound. Its molecular formula is C20H17CaN3O9S3 and its molecular weight is 579.64. The purity is usually 95%.
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Mechanism of Action
Acid Fuchsin Calcium Salt, also known as C20H17N3O9S3.Ca, is a sulfonated triaminotriphenylmethane . It is commonly used as a biological stain in various histopathological procedures . This article aims to provide a comprehensive overview of the mechanism of action of this compound.
Target of Action
The primary targets of this compound are biological tissues, specifically muscle and collagen tissues . It is used to stain these tissues in various histopathological procedures .
Mode of Action
This compound interacts with its targets by binding to the tissues and imparting a color change. This staining process allows for the visualization of the tissues under a microscope . The staining time is optimized to ensure adequate staining of muscle and collagen tissues .
Biochemical Pathways
It is known that the staining process involves the interaction of the dye with the tissue proteins, resulting in a color change that can be visualized under a microscope .
Result of Action
The primary result of the action of this compound is the staining of muscle and collagen tissues, which allows for their visualization under a microscope . This can aid in the diagnosis and study of various medical and biological conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is known that the dye changes from red to colorless at pH levels of 12-14 . Therefore, the pH of the environment can significantly impact the efficacy of the staining process.
Biochemical Analysis
Biochemical Properties
Acid Fuchsin Calcium Salt plays a significant role in biochemical reactions, particularly as a biological stain. It interacts with various biomolecules, including proteins and enzymes, within cells. The nature of these interactions is largely due to the dye content of this compound, which is certified to be at least 60% .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by staining specific components of the cell, allowing for better visualization and understanding of cellular structures and processes
Biological Activity
Acid Fuchsin calcium salt, a derivative of the triphenylmethane dye family, is widely recognized for its applications in histology and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by its chemical formula C20H17CaN3O9S3. It is a sulfonated dye that exhibits a range of biological activities primarily due to its ability to interact with cellular components.
Target Interactions:
- Acid Fuchsin binds to various biomolecules, particularly proteins, through ionic and electrostatic interactions. This binding facilitates the visualization of cellular structures under microscopy .
Biochemical Pathways:
- The dye's action can reveal alterations in cellular processes, allowing researchers to study changes in morphology and function. It does not significantly affect metabolic pathways or enzyme activity but serves as a potent staining agent.
Environmental Influence:
- The effectiveness of Acid Fuchsin can be influenced by environmental factors such as pH. For example, at pH levels between 12 and 14, the compound transitions from red to colorless, indicating its sensitivity to environmental conditions.
Biological Applications
This compound is utilized in various biological applications:
- Histological Staining: It is commonly used in staining procedures such as Van Gieson and Mallory’s connective tissue stains, which help differentiate between various tissue types .
- Amyloid Formation Inhibition: Research indicates that Acid Fuchsin effectively inhibits amyloid formation by Islet Amyloid Polypeptide (IAPP) at substoichiometric ratios. In vitro studies demonstrated that it protects insulinoma cells from IAPP-induced toxicity .
Case Studies
Study on Amyloid Inhibition:
In a study involving rat INS-1 beta cells, Acid Fuchsin was shown to significantly reduce cell death caused by IAPP toxicity. When administered at a 1:1 molar ratio with IAPP, cell viability was preserved at 90%, compared to only 10% viability in IAPP-only treated cells . This suggests potential therapeutic applications for Acid Fuchsin in managing amyloid-related diseases.
Data Table: Comparison of Biological Activity
Property | This compound | Other Dyes (e.g., Basic Fuchsin) |
---|---|---|
Chemical Structure | Triphenylmethane derivative | Triphenylmethane derivative |
Primary Use | Histological staining | Histological staining |
Amyloid Inhibition | Yes | Not established |
Cell Viability Protection | Significant | Limited |
pH Sensitivity | Yes (color change) | Varies |
Properties
IUPAC Name |
calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CaN3O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.